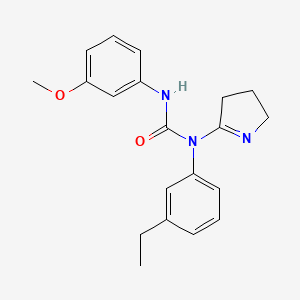

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-ethylphenyl)-3-(3-methoxyphenyl)urea

Description

The compound 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-ethylphenyl)-3-(3-methoxyphenyl)urea (CAS: 919975-41-0) is a urea derivative with the molecular formula C₂₀H₂₃N₃O₂ and a molecular weight of 337.4155 g/mol (). Its structure features a 3,4-dihydro-2H-pyrrole ring linked to a 3-ethylphenyl group and a 3-methoxyphenyl urea moiety. The SMILES notation (CCc1cccc(c1)N(C(=O)Nc1cccc(c1)OC)C1=NCCC1) highlights its unique substitution pattern. Marketed by Arctom Scientific as a research chemical, it is utilized in pharmaceutical and organic synthesis but lacks published biological data in the provided evidence.

Properties

IUPAC Name |

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-ethylphenyl)-3-(3-methoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O2/c1-3-15-7-4-9-17(13-15)23(19-11-6-12-21-19)20(24)22-16-8-5-10-18(14-16)25-2/h4-5,7-10,13-14H,3,6,11-12H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFROOSHFABKGBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)N(C2=NCCC2)C(=O)NC3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common approach is the reaction of 3,4-dihydro-2H-pyrrol-5-ylamine with 3-ethylphenyl isocyanate and 3-methoxyphenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the temperature and pressure are carefully regulated to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactors and continuous flow processes to achieve higher yields and efficiency. The use of catalysts and optimized reaction conditions can help streamline the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of different functional groups allows for a range of transformations.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.

Major Products Formed:

Oxidation: The oxidation of the compound can lead to the formation of corresponding carbonyl compounds.

Reduction: Reduction reactions can produce amines or alcohols, depending on the specific conditions.

Scientific Research Applications

This compound has shown potential in various scientific research applications, including:

Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

Biology: The compound's interaction with biological systems can be studied to understand its effects on cellular processes and signaling pathways.

Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs for various diseases.

Industry: The compound's unique properties make it suitable for use in materials science and the development of new materials with specific characteristics.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the context and the specific application.

Comparison with Similar Compounds

Substituent Variations in Aryl Urea Derivatives ()

A series of urea analogs from the 2013 Molecules study () share the core urea structure but differ in substituents. Key examples include:

| Compound ID | Substituents (R₁, R₂) | Yield (%) | Molecular Weight (g/mol) | ESI-MS [M+H]+ |

|---|---|---|---|---|

| 6l | 4-Cyanophenyl, 3-methoxyphenyl | 83.0 | 267.1 | 268.1 |

| 6m | 4-Cyanophenyl, 3,5-di(trifluoromethyl) | 82.8 | 372.4 | 373.4 |

| 6n | 4-Cyanophenyl, 3,4-dimethylphenyl | 82.4 | 265.1 | 266.1 |

| 6o | 4-Cyanophenyl, 3-chloro-4-(trifluoromethyl) | 83.5 | 339.0 | 340.0 |

Comparison with Target Compound :

- The 3-methoxyphenyl group in the target is shared with compound 6l but lacks the 4-cyano substitution. This may influence hydrogen bonding and solubility.

- Molecular weights of the analogs (265–372 g/mol) overlap with the target (337.4 g/mol), but the target’s dihydro-pyrrole ring introduces distinct conformational constraints .

Thiazole- and Piperazine-Containing Ureas (Evidences 2, 3)

Compounds in and incorporate thiazole and piperazine moieties, likely targeting enzyme active sites (e.g., kinases). Examples include:

| Compound ID | Substituents (R₁, R₂) | Yield (%) | Molecular Weight (g/mol) | ESI-MS [M+H]+ |

|---|---|---|---|---|

| 9l (Ev. 2) | 3-Methoxyphenyl, 4-(piperazin-1-ylmethyl)thiazolyl | 78.9 | 423.3 | 424.3 |

| 11m (Ev. 3) | 3,5-Di(trifluoromethyl)phenyl, thiazolyl-piperazine | 84.7 | 601.2 | 602.2 |

Comparison with Target Compound :

- The target lacks the thiazole and piperazine groups, which are critical for binding to targets like kinase ATP pockets in compounds.

- The molecular weights of these analogs (423–601 g/mol) are significantly higher than the target’s 337.4 g/mol , suggesting poorer membrane permeability or oral bioavailability for the larger analogs .

Complex Ureas with Heterocyclic Modifications ()

A structurally distinct urea derivative () features a pyrrolidinyl core, a fluorophenyl group, and a pyrimidinyl substituent.

Biological Activity

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-ethylphenyl)-3-(3-methoxyphenyl)urea, commonly referred to as a pyrrole-based urea derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the CAS number 919975-41-0 and a molecular formula of CHNO, exhibits various interactions at the molecular level that may lead to therapeutic applications.

| Property | Value |

|---|---|

| Molecular Weight | 337.4 g/mol |

| Molecular Formula | CHNO |

| Structure | Structure |

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors in the body. The presence of the pyrrole ring and substituted phenyl groups enhances its binding affinity to various biological targets, which may include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, potentially leading to anti-cancer effects.

- Receptor Modulation : Interaction with specific receptors can alter signaling pathways, contributing to its pharmacological effects.

Anticancer Properties

Research has shown that derivatives similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For example, studies have indicated that related pyrrole-based compounds can inhibit the proliferation of cancer cells such as MCF-7 (breast cancer) and A549 (lung cancer), often showing IC values comparable to standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

Additionally, certain structural analogs have demonstrated antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .

Case Studies

-

Cytotoxicity Evaluation :

- A study evaluated the cytotoxic effects of various urea derivatives on human cancer cell lines. The compound showed promising results with an IC value in the low micromolar range against MCF-7 cells, indicating potent anticancer activity.

-

Antimicrobial Testing :

- Another research effort focused on assessing the antibacterial efficacy of pyrrole derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that modifications in the phenyl substitution pattern significantly enhanced antimicrobial activity.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that:

- Hydrophobic Interactions : The hydrophobic nature of the ethyl and methoxy groups enhances binding affinity to target proteins.

- Substituent Positioning : The positioning of substituents on the phenyl rings is crucial for maximizing biological activity. For instance, para-substituted analogs often exhibit superior activity compared to ortho or meta substitutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.